tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is often used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Chemical Reactions Analysis
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: Reduction reactions can also be performed, typically using common reducing agents.
Substitution: Substitution reactions are possible, where functional groups on the piperidine ring can be replaced with other groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate include:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another compound with a similar structure but different functional groups.
N-Boc-N-methylethylenediamine: A related compound used in similar applications.
2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered base used in various chemical reactions.
These compounds share structural similarities but differ in their specific applications and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFLAZAAQXIUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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